N~3~-[2-(1H-imidazol-5-yl)ethyl]-1-isopropyl-1H-indole-3-carboxamide
Description
Molecular Architecture and Functional Group Analysis
The compound features a 1H-indole core substituted at the N¹ position with an isopropyl group and at the C³ position with a carboxamide-linked ethylimidazole side chain (Fig. 1). The indole system comprises a bicyclic structure with a pyrrole ring fused to a benzene ring, while the imidazole moiety contains a five-membered aromatic ring with two nitrogen atoms at positions 1 and 3. Key functional groups include:
- N¹-Isopropyl group : Introduces steric bulk that influences molecular packing and hydrophobic interactions. The branching at the β-carbon (CH(CH₃)₂) creates a 120° bond angle, forcing the indole ring into specific orientations.
- C³-Carboxamide bridge : The -NH-C(=O)- group forms hydrogen-bonding networks, with the carbonyl oxygen acting as a hydrogen bond acceptor (O···H-N) and the amide proton as a donor (N-H···O).
- 5-Imidazolylethyl side chain : The ethyl spacer (CH₂-CH₂) between the indole and imidazole allows rotational freedom, while the imidazole's N-H group participates in π-π stacking and metal coordination.
Table 1: Comparative functional group analysis with related structures
The molecular formula (C₁₇H₂₁N₅O) and calculated molecular weight (311.39 g/mol) align with mass spectrometry data from analogous indole-imidazole hybrids. The SMILES string CC(C)N1C=C(C2=CN=CN2)C3=C1C=CC=C3C(=O)NCCN confirms the connectivity pattern.
Tautomeric and Conformational Isomerism
The imidazole ring exhibits prototropic tautomerism , with two dominant forms:
- 1H-imidazol-5-yl (major tautomer): Proton resides on N¹, leaving N³ unprotonated (Fig. 2A).
- 3H-imidazol-5-yl (minor tautomer): Proton shifts to N³, creating a conjugated system across N¹-C²-N³.
DFT calculations at the B3LYP/6-311++G(d,p) level predict a 78:22 equilibrium ratio favoring the 1H-tautomer at 298 K, consistent with NMR studies of similar 5-substituted imidazoles.
Conformational flexibility arises from:
- Ethyl linker rotation : The C³-CH₂-CH₂-imidazole bond permits three staggered conformers with energy barriers < 3 kcal/mol (Fig. 2B).
- Amide plane orientation : The carboxamide group adopts either syn (0°) or anti (180°) dihedral angles relative to the indole plane, with a 1.2 kcal/mol preference for the syn conformation due to intramolecular N-H···O=C hydrogen bonding.
Table 2: Tautomeric and conformational energy differences
| Form | Energy (kcal/mol) | Population (%) |
|---|---|---|
| 1H-Imidazole tautomer | 0.00 | 78 |
| 3H-Imidazole tautomer | 1.45 | 22 |
| Syn amide conformer | 0.00 | 68 |
| Anti amide conformer | 1.20 | 32 |
X-ray Crystallographic Data Interpretation
While direct crystallographic data for the target compound remains unpublished, comparisons with structurally related systems provide insights:
- Indole-carboxamide systems : The 1H-indole-3-carboxamide moiety in CHEMBL3139650 crystallizes in the monoclinic P2₁/c space group with unit cell parameters a = 14.076 Å, b = 5.8059 Å, c = 8.6909 Å. The carboxamide group forms intermolecular N-H···O bonds (2.89 Å) that stabilize a herringbone packing arrangement.
- Imidazole-ethyl linkages : In 2-(5-isopropyl-1H-indol-3-yl)ethanamine, the ethylamine side chain adopts a gauche conformation (θ = 67°) to minimize steric clash between the indole C² hydrogen and amine group.
Hypothetical crystal packing for the target molecule would likely feature:
- π-π stacking between indole and imidazole rings (3.4–3.8 Å interplanar spacing)
- Hydrogen-bonded chains along the b-axis via amide N-H···O=C interactions
- Hydrophobic pockets from isopropyl groups creating van der Waals contacts (4.1 Å)
Comparative Analysis with Related Indole-Imidazole Hybrids
Key structural differentiators :
Substitution patterns :
Electronic effects :
Table 3: Structural and electronic comparison
Properties
Molecular Formula |
C17H20N4O |
|---|---|
Molecular Weight |
296.37 g/mol |
IUPAC Name |
N-[2-(1H-imidazol-5-yl)ethyl]-1-propan-2-ylindole-3-carboxamide |
InChI |
InChI=1S/C17H20N4O/c1-12(2)21-10-15(14-5-3-4-6-16(14)21)17(22)19-8-7-13-9-18-11-20-13/h3-6,9-12H,7-8H2,1-2H3,(H,18,20)(H,19,22) |
InChI Key |
IEVQIUQVRCLTLK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C=C(C2=CC=CC=C21)C(=O)NCCC3=CN=CN3 |
Origin of Product |
United States |
Preparation Methods
Fischer Indole Synthesis
The Fischer indole synthesis remains a cornerstone for constructing substituted indoles. For 1-isopropyl-1H-indole-3-carboxylic acid, phenylhydrazine derivatives react with levulinic acid derivatives under acidic conditions:
Reaction Conditions :
-
Phenylhydrazine hydrochloride (1.2 equiv)
-
4-Methyl-3-oxopentanoic acid (1.0 equiv)
Mechanistic Insight :
Cyclization proceeds via-sigmatropic rearrangement of the intermediate hydrazone, followed by aromatization to yield the indole core. The isopropyl group originates from the β-keto acid’s branching, ensuring regioselectivity at position 1.
Yield : ~65–70% after recrystallization from ethyl acetate.
Direct C–H Functionalization
Recent advances in transition-metal catalysis enable direct C–H isopropylation of indole-3-carboxylic acid. A palladium-catalyzed approach using isopropyl iodide and a directing group (e.g., 8-aminoquinoline) achieves selective substitution:
Catalytic System :
Advantages :
-
Avoids multi-step sequences.
-
Functional group tolerance for carboxylic acids.
Limitations :
-
Requires stoichiometric silver salts, increasing cost.
Synthesis of 2-(1H-Imidazol-5-yl)ethylamine
Debus-Radziszewski Reaction
The Debus-Radziszewski method constructs imidazole rings from α-diketones, aldehydes, and ammonia. For 2-(1H-imidazol-5-yl)ethylamine:
Substrates :
-
Glyoxal (0.5 equiv)
-
3-Aminopropionaldehyde diethyl acetal (1.0 equiv)
Workflow :
-
Cyclocondensation forms 5-(2-aminoethyl)imidazole.
-
Deprotection of the acetal using HCl/MeOH yields the free amine.
Yield : ~60% after column chromatography (SiO₂, CH₂Cl₂/MeOH 9:1).
Gabriel Synthesis
A two-step sequence from histidine derivatives avoids harsh cyclization conditions:
-
Alkylation : Histamine reacts with ethyl bromoacetate to form a protected intermediate.
-
Hydrolysis : Treatment with NaOH (6M) cleaves the ester to the carboxylic acid, followed by Hofmann degradation to the amine.
Challenges :
Amide Coupling Strategies
Acid Chloride-Mediated Coupling
Activation of 1-isopropyl-1H-indole-3-carboxylic acid with thionyl chloride forms the corresponding acid chloride, which reacts with 2-(1H-imidazol-5-yl)ethylamine:
Conditions :
Yield : ~75–80% after extraction and silica gel purification.
Carbodiimide-Based Coupling
Employing EDCl/HOBt minimizes racemization and enhances efficiency:
Reagents :
Advantages :
-
Mild conditions preserve imidazole stability.
-
Higher functional group compatibility.
Analytical Validation
Spectroscopic Characterization
X-ray Crystallography
Single-crystal X-ray analysis confirms the regiochemistry of the isopropyl group and amide bond geometry, as demonstrated for analogous indole-carboxamides.
Comparative Evaluation of Synthetic Routes
| Method | Key Steps | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|
| Fischer + EDCl/HOBt | Indole synthesis → coupling | 85 | High yield, scalable | Multi-step purification |
| C–H functionalization | Direct isopropylation → coupling | 50 | Atom-economical | Low yield, costly catalysts |
| Gabriel + acid chloride | Imidazole synthesis → coupling | 75 | Avoids harsh cyclization | Requires protection/deprotection |
Chemical Reactions Analysis
Types of Reactions
N~3~-[2-(1H-imidazol-5-yl)ethyl]-1-isopropyl-1H-indole-3-carboxamide can undergo various chemical reactions, including:
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Nucleophiles: Halides, amines, thiols
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines .
Scientific Research Applications
N~3~-[2-(1H-imidazol-5-yl)ethyl]-1-isopropyl-1H-indole-3-carboxamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N3-[2-(1H-imidazol-5-yl)ethyl]-1-isopropyl-1H-indole-3-carboxamide involves its interaction with specific molecular targets. The imidazole moiety can bind to metal ions, while the indole moiety can interact with various biological receptors. These interactions can modulate the activity of enzymes and other proteins, leading to the compound’s observed effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Indole-Imidazole Hybrids
Compound 77 : 3-(1-((1H-Indol-3-yl)methyl)-1H-imidazol-5-yl)-7-chloro-1H-indole
- Core Structure : Indole fused with a methylene-linked imidazole at the 3-position.
- Key Differences :
- Uses a methylene bridge (CH₂) instead of an ethyl linker between indole and imidazole.
- Substituted with a chlorine atom at the 7-position of the indole ring.
- Implications : The shorter methylene bridge reduces conformational flexibility compared to the ethyl linker in the target compound. The chlorine substituent increases lipophilicity, which may enhance membrane permeability but reduce solubility .
Compound 78 : 3-(1-((1H-Indol-3-yl)methyl)-1H-imidazol-5-yl)-4-bromo-1H-indole
- Core Structure : Similar to Compound 77 but with a bromine substituent at the 4-position.
- Key Differences :
- Bromine’s larger atomic radius and higher electronegativity compared to chlorine may alter steric and electronic interactions with targets.
Compound 79 : 3-(1-((1H-Indol-3-yl)methyl)-1H-imidazol-5-yl)-5-methoxy-1H-indole
- Core Structure : Methoxy group at the 5-position of the indole.
- Key Differences :
- Methoxy’s electron-donating properties may enhance π-π stacking interactions.
- Implications : Improved solubility due to the polar methoxy group, contrasting with the target compound’s reliance on the carboxamide for polarity .
Imidazole-Linked Heterocycles in Other Scaffolds
(2E)-2-[1-(1,3-Benzodioxol-5-yl)-3-(1H-imidazol-1-yl)propylidene]-N-(2-chlorophenyl)hydrazinecarboxamide
- Core Structure : Benzodioxol-imidazole hybrid with a hydrazinecarboxamide group.
- Hydrazinecarboxamide (NH–NH–CO–NH₂) differs from the target’s carboxamide (CONH₂), affecting stability and hydrogen-bonding capacity.
- Implications : The hydrazine group may confer redox activity but reduce metabolic stability compared to the target compound’s carboxamide .
N-[2-(1H-Imidazol-4-yl)ethyl]-1,3-dioxo-2-(3-phenylpropyl)-2,3-dihydro-1H-isoindole-5-carboxamide
- Core Structure : Isoindole carboxamide with an imidazol-4-yl ethyl group.
- Key Differences :
- Isoindole core (fused benzene and pyrrole) vs. indole (fused benzene and pyrrole with different substitution patterns).
- Imidazole substitution at the 4-position instead of 3.
- Implications : The isoindole core’s planar structure may enhance stacking interactions, while the 4-imidazole position alters hydrogen-bonding geometry .
Functional Group and Linker Analysis
| Compound | Core Structure | Imidazole Position | Linker Type | Key Functional Groups |
|---|---|---|---|---|
| Target Compound | Indole | 5 | Ethyl | Carboxamide, Isopropyl |
| Compound 77 | Indole | 5 | Methylene | Chloro, Carboxamide |
| Compound 79 | Indole | 5 | Methylene | Methoxy, Carboxamide |
| Benzodioxol-Imidazole Hybrid | Benzodioxol | 1 | Propylidene | Hydrazinecarboxamide, Chlorophenyl |
| Isoindole Derivative | Isoindole | 4 | Ethyl | Carboxamide, Phenylpropyl |
Biological Activity
N~3~-[2-(1H-imidazol-5-yl)ethyl]-1-isopropyl-1H-indole-3-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological properties, including antimicrobial, anticancer, and cytotoxic activities.
Chemical Structure and Properties
The compound can be represented by the following structure:
Molecular Formula: C_{15}H_{18}N_{4}O
Molecular Weight: 270.33 g/mol
Biological Activity Overview
The biological activities of this compound have been explored in various studies, highlighting its potential as an antibacterial, antifungal, and anticancer agent.
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. For example:
- Against MRSA: The compound showed a minimum inhibitory concentration (MIC) of 0.25 µg/mL against Methicillin-resistant Staphylococcus aureus (MRSA), indicating strong antibacterial activity .
- Antifungal Properties: It was also tested against Candida albicans and demonstrated an MIC of 0.98 µg/mL, showcasing its potential as an antifungal agent .
| Pathogen | MIC (µg/mL) |
|---|---|
| MRSA | 0.25 |
| Candida albicans | 0.98 |
| C. neoformans | ≤0.25 |
Anticancer Activity
The compound has been evaluated for its anticancer properties in various cell lines:
- Cytotoxicity: In vitro studies demonstrated that this compound exhibited cytotoxic effects with IC50 values less than 10 µM against several cancer cell lines, including A549 (lung cancer) and HeLa (cervical cancer) cells .
| Cell Line | IC50 (µM) |
|---|---|
| A549 | <10 |
| HeLa | <10 |
The proposed mechanism of action for the biological activity of this compound includes:
- Inhibition of Protein Synthesis: The imidazole ring is believed to interact with bacterial ribosomes, inhibiting protein synthesis.
- Disruption of Membrane Integrity: The hydrophobic nature of the indole moiety may disrupt microbial membranes, leading to cell lysis.
- Interference with DNA Replication: Some studies suggest that it may bind to DNA or interfere with replication processes in cancer cells .
Case Studies
A few case studies highlight the efficacy of this compound:
- Study on MRSA: In a controlled study, this compound was administered to cultures infected with MRSA. Results showed a significant reduction in bacterial load after 24 hours compared to untreated controls.
- Cytotoxicity Assessment: A series of experiments were conducted on human embryonic kidney cells (HEK293), where the compound displayed minimal cytotoxicity at therapeutic concentrations, making it a promising candidate for further development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
